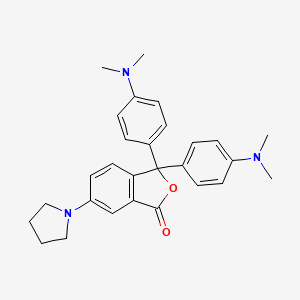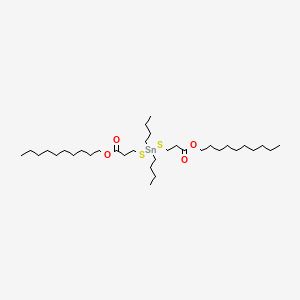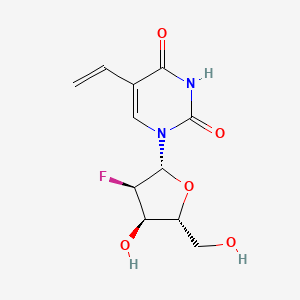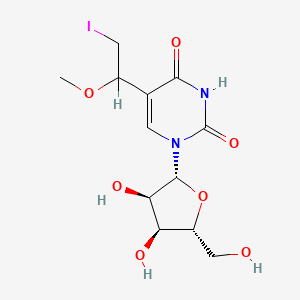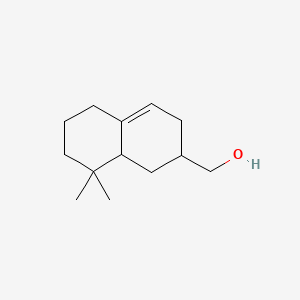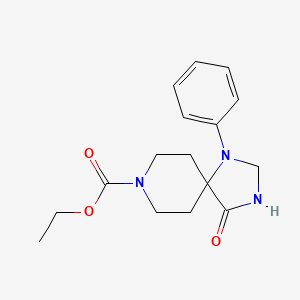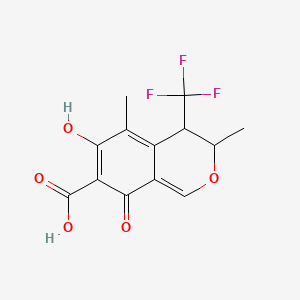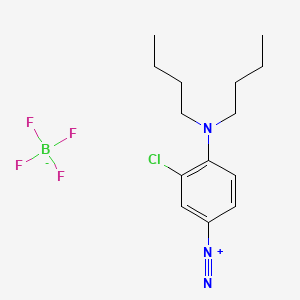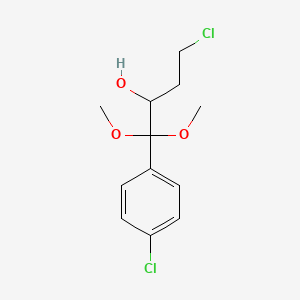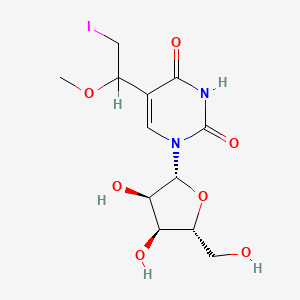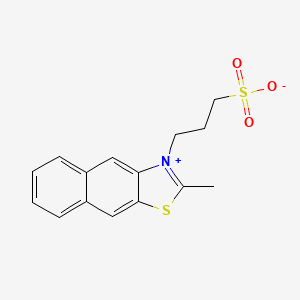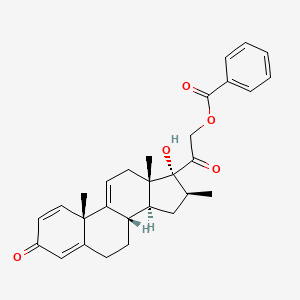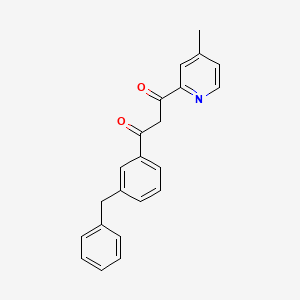
1,3-Propanedione, 1-(4-methyl-2-pyridinyl)-3-(3-(phenylmethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diketone A is a versatile organic compound characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom. This structural feature imparts unique chemical properties, making 1,3-Diketone A a valuable intermediate in organic synthesis and a key component in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diketone A can be synthesized through several methods, including:
Claisen Condensation: This classical method involves the C-acylation of the α-position of ketones in the form of their metal enolates, enamines, or silyl ethers.
Soft Enolate Formation and Acylation: Ketones undergo soft enolate formation and acylation on treatment with magnesium bromide etherate (MgBr₂·OEt₂), diisopropylethylamine (i-Pr₂NEt), and various acylating agents.
Acylation with Acid Chlorides: Substituted 1,3-diketones can be synthesized from α,β-unsaturated ketones by treatment with acid chlorides and diethylzinc (Et₂Zn) in the presence of rhodium chloride triphenylphosphine (RhCl(PPh₃)₃).
Industrial Production Methods
Industrial production of 1,3-Diketone A often employs large-scale Claisen condensation reactions due to their efficiency and cost-effectiveness. The use of crude acid chlorides and soft enolate formation techniques also adds to the scalability and economic viability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diketone A undergoes various chemical reactions, including:
Oxidation: Conversion to diketones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at the α-position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like acid chlorides and alkyl halides are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted diketones, alcohols, and other functionalized derivatives .
Applications De Recherche Scientifique
1,3-Diketone A finds extensive applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,3-Diketone A involves its ability to form stable enolates and enols, which participate in various chemical reactions. The compound’s reactivity is influenced by the conjugation of the enol or enolate with the other carbonyl group, leading to the formation of six-membered rings and other stable intermediates .
Comparaison Avec Des Composés Similaires
1,3-Diketone A can be compared with other similar compounds, such as:
2,4-Pentanedione: Another 1,3-diketone with similar reactivity but different substituents.
Acetylacetone: Known for its use as a chelating agent and in the synthesis of metal complexes.
Dibenzoylmethane: Exhibits anti-cancer properties and is used in medicinal chemistry.
These compounds share the 1,3-diketone structure but differ in their specific applications and reactivity profiles, highlighting the unique properties of 1,3-Diketone A .
Propriétés
Numéro CAS |
317332-83-5 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(3-benzylphenyl)-3-(4-methylpyridin-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C22H19NO2/c1-16-10-11-23-20(12-16)22(25)15-21(24)19-9-5-8-18(14-19)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3 |
Clé InChI |
FQCWXXQNGKKETK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C(=O)CC(=O)C2=CC=CC(=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


